1-(2-Ethynylphenyl)propan-1-one
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Overview
Description
1-(2-Ethynylphenyl)propan-1-one is an organic compound with the molecular formula C₁₁H₁₀O It is a member of the aryl ketone family, characterized by the presence of a phenyl group substituted with an ethynyl group at the second position and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethynylphenyl)propan-1-one typically involves the reaction of 2-ethynylbenzaldehyde with a suitable reagent to introduce the propanone group. One common method is the Friedel-Crafts acylation, where 2-ethynylbenzaldehyde reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethynylphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted aryl ketones.
Scientific Research Applications
1-(2-Ethynylphenyl)propan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and organic materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Ethynylphenyl)propan-1-one and its derivatives involves interactions with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the ketone group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(2-Ethylphenyl)propan-1-one: Similar in structure but with an ethyl group instead of an ethynyl group.
Uniqueness: 1-(2-Ethynylphenyl)propan-1-one is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for forming diverse derivatives. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C11H10O |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
1-(2-ethynylphenyl)propan-1-one |
InChI |
InChI=1S/C11H10O/c1-3-9-7-5-6-8-10(9)11(12)4-2/h1,5-8H,4H2,2H3 |
InChI Key |
VALIUHPPCMMNDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1C#C |
Origin of Product |
United States |
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